A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Defluoro Prasugrel Hydrochloride
Foreword: The Critical Role of Impurity Synthesis in Pharmaceutical Development
In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The study of impurities is, therefore, not a peripheral activity but a central pillar of drug development. This guide delves into the discovery and synthesis of Defluoro Prasugrel Hydrochloride, a significant process-related impurity of the potent antiplatelet agent, Prasugrel. Understanding the lifecycle of such an impurity—from its formation during synthesis to its isolation and characterization—is paramount for ensuring the quality and safety of the final drug product. This document is intended to serve as a comprehensive technical resource for researchers and professionals in the field, providing not just protocols, but the scientific rationale and expert insights that underpin them.
Part 1: Unveiling Defluoro Prasugrel Hydrochloride: An Introduction
Prasugrel, a third-generation thienopyridine, is a cornerstone in the management of acute coronary syndromes, lauded for its potent and consistent inhibition of platelet aggregation.[1][2] Its efficacy stems from the irreversible antagonism of the P2Y12 ADP receptor.[1] However, the intricate multi-step synthesis of Prasugrel is not without its challenges, one of which is the formation of process-related impurities.[3] Among these, Defluoro Prasugrel has emerged as a critical impurity that warrants meticulous control and characterization.[3][4]
Defluoro Prasugrel Hydrochloride is structurally analogous to Prasugrel, with the notable absence of the fluorine atom on the phenyl ring.[5] While seemingly a minor modification, the absence of this electronegative atom can potentially alter the molecule's physicochemical and pharmacological properties. The synthesis of Defluoro Prasugrel Hydrochloride as a reference standard is therefore indispensable for its accurate detection and quantification in batches of Prasugrel, ensuring that the final drug product meets the stringent purity requirements set forth by regulatory bodies.
Chemical Structure and Nomenclature
The chemical structure of Defluoro Prasugrel Hydrochloride is presented below. Its systematic name is 5-(2-Cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride.[6]
Part 2: The Discovery of Defluoro Prasugrel: An Impurity Profiling Perspective
The "discovery" of Defluoro Prasugrel is intrinsically linked to the process development and impurity profiling of Prasugrel. It was identified as a process-related impurity that can arise during the synthesis of Prasugrel.[3] The presence of this impurity is often attributed to the contamination of the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, with its defluorinated analog, 2-bromo-1-cyclopropyl-2-phenylethanone.[4]
The rigorous standards of the pharmaceutical industry necessitate the identification and control of impurities, even at trace levels.[7] The detection and quantification of Defluoro Prasugrel in Prasugrel batches are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[7][8] The development of a validated analytical method for this purpose requires a pure reference standard of Defluoro Prasugrel, thus compelling its targeted synthesis.
Part 3: The Synthesis of Defluoro Prasugrel Hydrochloride: A Detailed Protocol
The synthesis of Defluoro Prasugrel Hydrochloride is a multi-step process that mirrors the synthesis of Prasugrel itself, but with the use of the corresponding defluorinated starting materials. The following protocol is a composite of methodologies described in the scientific literature, providing a robust pathway to obtain this crucial reference standard.[4]
Retrosynthetic Analysis
A logical retrosynthetic approach to Defluoro Prasugrel Hydrochloride starts with the disconnection of the hydrochloride salt to the free base. The acetate group can be traced back to an acetylation reaction of a hydroxyl group, which in turn is part of the thienopyridine core. The key bond disconnection is between the nitrogen of the thienopyridine ring and the adjacent carbon, leading back to the thienopyridine intermediate and a bromo-ketone derivative.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Desacetylfluoro Prasugrel (21)
The synthesis commences with the condensation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (3) with 2-bromo-1-cyclopropyl-2-phenylethanone (20).
-
Reaction:
-
To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (30 mL) at 0-5 °C, anhydrous potassium carbonate (14.4 g, 104.6 mmol) is added.
-
2-bromo-1-cyclopropyl-2-phenylethanone (11.25 g, 47.0 mmol) is then charged at 0-5 °C, and the mixture is stirred for 4 hours at the same temperature.
-
The inorganic salts are removed by filtration and washed with acetonitrile (5 mL).
-
The filtrate is concentrated under vacuum at 40-45 °C to yield desacetylfluoro prasugrel as a brown oily liquid.[4]
-
-
Scientific Rationale:
-
Choice of Base: Anhydrous potassium carbonate is a mild inorganic base used to neutralize the hydrochloride salt of the thienopyridine starting material and to facilitate the nucleophilic substitution reaction by deprotonating the nitrogen atom.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Temperature Control: The reaction is carried out at a low temperature (0-5 °C) to minimize the formation of side products and enhance the selectivity of the reaction.
-
Step 2: Synthesis of Defluoro Prasugrel Base (22)
The crude desacetylfluoro prasugrel is then acetylated to yield the Defluoro Prasugrel base.
-
Reaction:
-
The oily crude from the previous step is dissolved in DMF (60 mL).
-
The solution is cooled to 0-5 °C, and anhydrous potassium carbonate (11.68 g, 84.5 mmol) is added, followed by the slow addition of acetic anhydride (11.4 g, 111.8 mmol) at the same temperature.
-
The reaction is stirred for 1 hour, monitoring the disappearance of the starting material by TLC.
-
Upon completion, the reaction mixture is brought to 20-25 °C, and toluene (90 mL) and water (150 mL) are added.
-
The layers are separated, and the aqueous layer is extracted with toluene (2 x 30 mL).
-
The combined organic layers are washed with water (4 x 50 mL) and concentrated under vacuum at 40-45 °C.
-
The resulting residue is triturated with methanol (10 mL) for 1 hour.
-
The solid obtained is filtered, washed with methanol (5 mL), and dried under vacuum to afford Defluoro Prasugrel as an off-white solid.[4]
-
-
Scientific Rationale:
-
Acetylation: Acetic anhydride is the acetylating agent, and potassium carbonate acts as a base to facilitate the reaction.
-
Solvent: DMF is a polar aprotic solvent that is suitable for this type of reaction.
-
Workup: The aqueous workup is designed to remove inorganic salts and water-soluble impurities. Toluene is used as the extraction solvent.
-
Purification: Trituration with methanol is a simple and effective method for purifying the final product by removing more soluble impurities.
-
Step 3: Preparation of Defluoro Prasugrel Hydrochloride
The final step involves the conversion of the Defluoro Prasugrel base to its hydrochloride salt.
-
Reaction:
-
The Defluoro Prasugrel base is dissolved in a suitable organic solvent such as acetone or ethyl acetate.
-
A solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with the solvent, and dried under vacuum.
-
-
Scientific Rationale:
-
The formation of the hydrochloride salt is an acid-base reaction that increases the aqueous solubility and stability of the compound, which is often desirable for pharmaceutical applications and for use as a reference standard.
-
Synthetic Pathway Visualization
The overall synthetic scheme for Defluoro Prasugrel is depicted below.
Part 4: Physicochemical Properties and Analytical Data
The synthesized Defluoro Prasugrel Hydrochloride should be thoroughly characterized to confirm its identity and purity.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C20H22ClNO3S | |
| Molecular Weight | 391.91 g/mol | |
| CAS Number | 1391053-53-4 | |
| Appearance | Off-white solid | [4] |
Spectroscopic Data
The following spectroscopic data has been reported for Defluoro Prasugrel:
-
IR (KBr, νmax, cm-1): 3086, 2989, 1754, 1584, 1495, 1455, 1417, 1369, 1217, 1193, 888, 832, 822, 761, 714, 698, 665.[4]
-
1H NMR (DMSO-d6): δ 7.32-7.47 (m, 5H, Ar-H), 5.45 (s, 1H), 3.60-3.80 (m, 2H), 2.80-3.20 (m, 4H), 2.25 (s, 3H), 1.80-2.00 (m, 1H), 0.80-1.20 (m, 4H).[4]
-
ESI-MS: m/z 356 ([M+H]+, for the free base).[4]
Part 5: Conclusion and Future Directions
The discovery and synthesis of Defluoro Prasugrel Hydrochloride exemplify the critical importance of impurity profiling in modern pharmaceutical development. What begins as the identification of an undesired byproduct in a complex synthesis ultimately leads to a dedicated synthetic effort to produce a pure reference standard. This, in turn, enables the development of robust analytical methods to ensure the quality and safety of the final drug product, Prasugrel.
Future work in this area will likely focus on the development of even more sensitive analytical techniques for impurity detection and the exploration of synthetic routes that minimize the formation of Defluoro Prasugrel and other impurities. As our understanding of the subtle interplay between chemical structure and biological activity deepens, the thorough characterization of impurities will remain a vital aspect of ensuring patient safety and therapeutic efficacy.
References
-
Taylor & Francis Online. (2025, December 5). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Retrieved from [Link]
-
Pharmaffiliates. Prasugrel-impurities. Retrieved from [Link]
- Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5783-5788.
-
GSRS. DESFLUORO PRASUGREL. Retrieved from [Link]
- Google Patents. (2012). WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates.
- Google Patents. (2012). WO2012018791A2 - Preparation of prasugrel hydrochloride.
- Google Patents. (2011). WO2011069473A1 - A method for the preparation of prasugrel hydrochloride in polymorphous form b.
-
Semantic Scholar. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
The University of Jordan. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Retrieved from [Link]
-
WIPO Patentscope. (2012). WO/2012/001486 AN IMPROVED PROCESS FOR THE PREPARATION OF PRASUGREL HYDROCHLORIDE AND ITS INTERMEDIATES. Retrieved from [Link]
-
USP-NF. (2018). Prasugrel Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique | Request PDF. Retrieved from [Link]
-
NIH. (2015). Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. Retrieved from [Link]
-
accessdata.fda.gov. (2008). eCopy, Inc.. Retrieved from [Link]
-
Wikipedia. Prasugrel. Retrieved from [Link]
-
PubMed. (2013). The Discovery and Development of Prasugrel. Retrieved from [Link]
Sources
- 1. Prasugrel - Wikipedia [en.wikipedia.org]
- 2. The discovery and development of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 8. researchgate.net [researchgate.net]
